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molecular formula C8H9N3O2 B8561558 1H-Indol-5-amine, 2,3-dihydro-6-nitro-

1H-Indol-5-amine, 2,3-dihydro-6-nitro-

Cat. No. B8561558
M. Wt: 179.18 g/mol
InChI Key: NFMDARAATQKEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04013404

Procedure details

Product B is deacetylated by refluxing with 85 ml. conc. hydrochloric acid for 1 hr. 30 min. The whole is evaporated extracted with 400 ml. hot methanol, neutralized with excess ammonium hydroxide and filtered. The product is dissolved in 500 ml. ethyl acetate, treated with activated charcoal and saturated with HCl gas. The product is further purified by mixing with water and activated charcoal, and filtered. The filtrate containing the salt of the product is placed under nitrogen, neutralized with ammonium hydroxide solution, filtered, washed with water and dried to give a red solid 5-amino-6-nitroindoline, m. 190°-1.5° C. (D).
Name
Product B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[C:12]2[C:7](=[CH:8][C:9]([NH:16]C(=O)C)=[C:10]([N+:13]([O-:15])=[O:14])[CH:11]=2)[CH2:6][CH2:5]1)(=O)C.Cl>>[NH2:16][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][C:10]=1[N+:13]([O-:15])=[O:14])[NH:4][CH2:5][CH2:6]2

Inputs

Step One
Name
Product B
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing with 85 ml
CUSTOM
Type
CUSTOM
Details
30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The whole is evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with 400 ml
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The product is dissolved in 500 ml
ADDITION
Type
ADDITION
Details
ethyl acetate, treated with activated charcoal and saturated with HCl gas
CUSTOM
Type
CUSTOM
Details
The product is further purified
ADDITION
Type
ADDITION
Details
by mixing with water and activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate containing the salt of the product
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CCNC2=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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